molecular formula C20H22N6 B6752067 1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane

1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B6752067
M. Wt: 346.4 g/mol
InChI Key: HINPVWMPUQRKKM-UHFFFAOYSA-N
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Description

1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring fused with pyridazinyl and phenylpyrimidinyl groups

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-16-8-9-19(24-23-16)26-13-5-12-25(14-15-26)18-10-11-21-20(22-18)17-6-3-2-4-7-17/h2-4,6-11H,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINPVWMPUQRKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCN(CC2)C3=NC(=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6-methylpyridazine and 2-phenylpyrimidine in the presence of a suitable catalyst can lead to the formation of the desired diazepane ring. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production quality.

Chemical Reactions Analysis

1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or pyrimidinyl rings, where halogenated derivatives can be formed using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

When compared to similar compounds, 1-(6-Methylpyridazin-3-yl)-4-(2-phenylpyrimidin-4-yl)-1,4-diazepane stands out due to its unique combination of functional groups. Similar compounds include:

  • This compound
  • This compound
  • This compound

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications

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